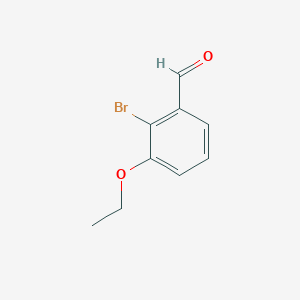

2-Bromo-3-ethoxybenzaldehyde

Overview

Description

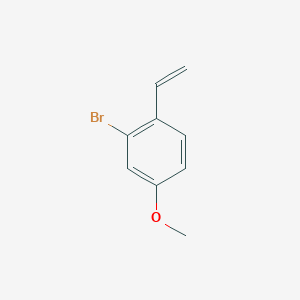

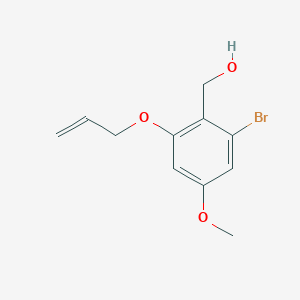

2-Bromo-3-ethoxybenzaldehyde, also known as BEB, is a synthetic compound that belongs to the class of aldehydes. It has a molecular weight of 229.07 .

Molecular Structure Analysis

The IUPAC name for 2-Bromo-3-ethoxybenzaldehyde is the same, and its InChI code is1S/C9H9BrO2/c1-2-12-8-5-3-4-7 (6-11)9 (8)10/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-3-ethoxybenzaldehyde is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Electrochemical Bromofunctionalization of Alkenes

2-Bromo-3-ethoxybenzaldehyde could potentially be used in the electrochemical bromofunctionalization of alkenes . This process involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

Synthesis of Bromohydrins

Bromohydrins are very useful building blocks in chemistry . They have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these compounds.

Electrochemical Bromoalkoxylation of Alkenes

The electrochemical bromoalkoxylation of alkenes was described by Nikishin and co-workers . In this process, 2-Bromo-3-ethoxybenzaldehyde could potentially be used as a reagent.

Dibromination of Alkenes

The electrochemical dibromination of alkenes has been reported by Yuan et al . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in this process.

Aromatic Bromination

Aromatic and benzylic electrochemical bromination reactions were performed with similar biphasic systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in these reactions.

Synthesis of Halogenated Carboxylic Acids

Halogenated carboxylic acids are important compounds in chemical synthesis and indispensable research tools in biochemical studies . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these acids.

Safety and Hazards

properties

IUPAC Name |

2-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOOGQYEYQDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-ethoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)